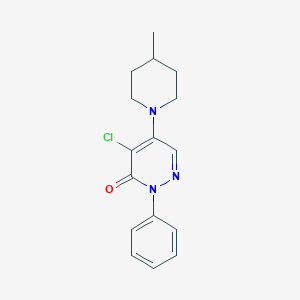
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide, also known as DCMX, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. DCMX has been used as a disinfectant and as an antibacterial agent. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and biochemical and physiological effects of DCMX.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide is not well understood. It is believed to act by disrupting the cell membrane of bacteria, leading to cell death. This compound has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. This compound has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has several advantages as a reagent in scientific research. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, this compound has some limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide. One area of research is the development of new synthesis methods that are more efficient and have higher yields. Another area of research is the investigation of the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new antibacterial agents. Finally, there is a need for more research on the biochemical and physiological effects of this compound. This could help to identify potential therapeutic uses for this compound in the treatment of certain diseases.
Métodos De Síntesis
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 3,4-dichlorobenzene sulfonamide with diethylamine to form 2,4-dichloro-N,N-diethylbenzenesulfonamide. The second step involves the reaction of the intermediate compound with methyl iodide to form this compound. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide has been widely used as a disinfectant in the food industry, water treatment plants, and hospitals. It has also been used as an antibacterial agent in personal care products such as soaps and shampoos. In scientific research, this compound has been used as a reagent for the determination of trace amounts of copper in water and as a substrate for the synthesis of novel sulfonamide compounds.
Propiedades
Fórmula molecular |
C11H15Cl2NO2S |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N,N-diethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)10-7-6-9(12)8(3)11(10)13/h6-7H,4-5H2,1-3H3 |
Clave InChI |
CBHAWTAAFRCDTE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)







![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
